Rhenium tetrachloride

Description

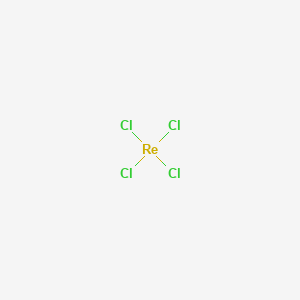

Structure

2D Structure

Properties

IUPAC Name |

tetrachlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Re/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRNSHDSCDMLG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065540 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder with a pungent odor; [MSDSonline] | |

| Record name | Rhenium(IV) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13569-71-6 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Rhenium Iv Chloride

Reductive Synthesis Pathways

The formation of Rhenium(IV) chloride frequently proceeds via the reduction of more oxidized rhenium species, particularly Rhenium(V) chloride. This approach relies on the use of suitable reducing agents to lower the oxidation state of the rhenium center from +5 to +4. Another pathway begins with elemental rhenium, which is first converted to a higher chloride before reduction.

A common and effective strategy for preparing Rhenium(IV) chloride is the chemical reduction of Rhenium(V) chloride (ReCl₅). wikipedia.org Various reducing agents can accomplish this transformation. For instance, antimony trichloride (B1173362) (SbCl₃) serves as an effective reductant, reacting with ReCl₅ to yield ReCl₄ and antimony pentachloride (SbCl₅). wikipedia.orgcdnsciencepub.com This reaction provides a nearly quantitative yield of the desired product. cdnsciencepub.com

Another established method involves the use of tetrachloroethylene (B127269) (C₂Cl₄). When Rhenium(V) chloride is heated with tetrachloroethylene at 120 °C, it is reduced to Rhenium(IV) chloride, with hexachloroethane (B51795) (C₂Cl₆) formed as a byproduct. wikipedia.org A mixture of carbon tetrachloride (CCl₄) and tetrachloroethylene has also been demonstrated to be effective for this preparation. rsc.org

| Precursor | Reducing Agent | Reaction Conditions | Products | Reference |

|---|---|---|---|---|

| Rhenium(V) chloride (ReCl₅) | Antimony trichloride (SbCl₃) | Heated in a sealed tube at 300 °C for 48 hours | Rhenium(IV) chloride (ReCl₄), Antimony pentachloride (SbCl₅) | cdnsciencepub.com |

| Rhenium(V) chloride (ReCl₅) | Tetrachloroethylene (C₂Cl₄) | Heated at 120 °C | Rhenium(IV) chloride (ReCl₄), Hexachloroethane (C₂Cl₆) | wikipedia.org |

| Rhenium(V) chloride (ReCl₅) | Carbon tetrachloride (CCl₄) / Tetrachloroethylene (C₂Cl₄) mixture | Heating | Rhenium(IV) chloride (ReCl₄) | rsc.org |

The synthesis of Rhenium(IV) chloride starting from elemental rhenium is typically an indirect, two-step process. Direct chlorination of rhenium metal does not yield Rhenium(IV) chloride; instead, it produces higher oxidation state chlorides, primarily Rhenium(V) chloride (ReCl₅). wikipedia.orgchemeurope.com This initial step involves the chlorination of rhenium metal at elevated temperatures, which can range up to 900 °C. wikipedia.org

Once the Rhenium(V) chloride precursor is synthesized and purified (often by sublimation), it is then subjected to a reduction step as detailed in the preceding section (2.1.1) to obtain Rhenium(IV) chloride. wikipedia.orgwikipedia.org Therefore, the pathway from rhenium metal involves:

Chlorination: 2 Re + 5 Cl₂ → 2 ReCl₅ webqc.org

Reduction: 2 ReCl₅ + Reductant → 2 ReCl₄ + Oxidized Product

This multi-step approach is necessary because direct synthesis methods to ReCl₄ from the metal are not established. chemeurope.com

Comproportionation Reactions for Rhenium(IV) Chloride Formation

Comproportionation offers an alternative route to Rhenium(IV) chloride. This method involves reacting a rhenium compound of a higher oxidation state with one of a lower oxidation state to form the intermediate +4 state. Specifically, Rhenium(IV) chloride can be prepared by the reaction between Rhenium(V) chloride (ReCl₅) and Rhenium(III) chloride (ReCl₃). wikipedia.orgwikipedia.org

The process requires heating a mixture of the two chlorides in a sealed, evacuated Vycor tube at high temperatures. A specific reported procedure involves heating Rhenium(V) chloride and Rhenium(III) chloride to 600 °C for 24 hours, which results in the formation of a black powder of Rhenium(IV) chloride. cdnsciencepub.com

| Reactants | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Rhenium(V) chloride (ReCl₅), Rhenium(III) chloride (ReCl₃) | Sealed Vycor tube, heated to 600 °C for 24 hours | Rhenium(IV) chloride (ReCl₄) | cdnsciencepub.com |

Considerations for Polymorphic Synthesis and Isolation (e.g., β-Rhenium Tetrachloride)

Rhenium(IV) chloride is known to exist in more than one polymorphic form. wikipedia.org The β-polymorph (β-ReCl₄) is a well-documented crystalline structure. cdnsciencepub.com The synthesis of a specific polymorph often depends critically on the chosen preparative method and reaction conditions.

The preparation of β-Rhenium tetrachloride can be reliably achieved through the reduction of Rhenium(V) chloride with antimony trichloride. cdnsciencepub.com When approximately equimolar amounts of ReCl₅ and SbCl₃ are sealed in a Pyrex glass tube and heated at 300 °C for 48 hours, the resulting black crystalline product is the β-polymorph. cdnsciencepub.com X-ray crystallography has identified the structure of β-ReCl₄ as primitive monoclinic, with space group P2/c. wikipedia.org This specific synthetic route provides a reliable method for isolating this particular polymorph for further study. cdnsciencepub.com

| Polymorph | Synthetic Method | Key Conditions | Structural Information | Reference |

|---|---|---|---|---|

| β-Rhenium tetrachloride (β-ReCl₄) | Reduction of ReCl₅ with SbCl₃ | Sealed Pyrex tube, 300 °C, 48 hours | Primitive monoclinic, Space group P2/c | wikipedia.orgcdnsciencepub.com |

Advanced Structural Elucidation of Rhenium Iv Chloride

Solid-State Structural Characterization

The solid-state structure of Rhenium(IV) chloride has been primarily elucidated through single-crystal X-ray diffraction studies, revealing a complex polymeric arrangement.

X-ray Diffraction Studies and Crystallographic Parameters

X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms within the crystal lattice of Rhenium(IV) chloride. These studies have revealed that the β-polymorph of ReCl₄ possesses a polymeric structure. In this arrangement, the Rhenium centers are octahedrally coordinated, each being surrounded by six chloride ligands. These individual octahedra then share faces to form Re₂Cl₉ subunits, which are further linked by bridging chloride ligands. This structural motif, characterized by corner-shared bioctahedra, is considered unusual among binary metal halides. wikipedia.org

Analysis of Rhenium-Rhenium Interactions and Metal-Metal Bonding

A key feature of the solid-state structure of β-ReCl₄ is the presence of direct Rhenium-Rhenium interactions. The Re-Re bonding distance has been precisely measured to be 2.728 Å. wikipedia.org This relatively short distance is indicative of a significant metal-metal bond, a characteristic that influences the electronic and magnetic properties of the compound. The formation of such bonds is a notable aspect of the chemistry of rhenium and other heavy transition metals.

Determination of Unit Cell Parameters and Space Group (e.g., P2/c)

The crystallographic parameters of the β-polymorph of Rhenium(IV) chloride have been accurately determined. The compound crystallizes in the monoclinic system, and its structure is described by the space group P2/c. wikipedia.org The unit cell parameters are as follows:

| Parameter | Value |

| a | 636.2 pm |

| b | 627.3 pm |

| c | 1216.5 pm |

| β | 93.15° |

These parameters define the fundamental repeating unit of the crystal lattice and are essential for a complete description of the solid-state structure. wikipedia.org

Investigating Polymorphism through X-ray Diffraction

Evidence from X-ray diffraction studies has indicated the existence of at least one other polymorph of Rhenium(IV) chloride, designated as the γ-form. wikipedia.org While the β-polymorph has been extensively characterized, the detailed crystal structure of the γ-polymorph is less well-defined in the available literature. The study of polymorphism is crucial as different crystalline forms of a compound can exhibit distinct physical and chemical properties. Further investigation is required to fully elucidate the crystallographic parameters and atomic arrangement of the γ-ReCl₄ polymorph.

Gas-Phase Structural Investigations

Understanding the structure of Rhenium(IV) chloride in the gas phase provides insights into its molecular nature, free from the constraints of the crystal lattice.

Electron Diffraction Spectrometry (GED) for Dimeric Forms (by analogy with Re₂F₈)

The model that best fits the diffraction pattern for Re₂F₈ has D₄h symmetry and includes a Re-Re bond. nih.gov This suggests that the tendency to form metal-metal bonded dimers is not limited to the solid state for Rhenium(IV) halides. Given the established Rhenium-Rhenium bonding in the solid state of ReCl₄, it is plausible to hypothesize that dimeric Re₂Cl₈ molecules with a Re-Re bond could also exist in the gas phase. This analogy provides a basis for future experimental and computational studies aimed at directly characterizing the gas-phase structure of Rhenium tetrachloride.

Spectroscopic Probes of Geometric and Electronic Structure

The intricate polymeric structure and the d³ electronic configuration of rhenium(IV) chloride necessitate the use of advanced spectroscopic techniques for a comprehensive understanding of its bonding, coordination environment, and electronic properties. Methods such as vibrational, electronic, X-ray absorption, and electron paramagnetic resonance spectroscopies provide complementary insights into the local geometry and the nature of the electronic states of the Re(IV) center.

Vibrational Spectroscopy: Probing the Re-Cl Framework

Infrared (IR) and Raman spectroscopies are powerful tools for investigating the vibrational modes of the Re-Cl bonds, offering insights into the local symmetry of the rhenium coordination sphere. While detailed vibrational spectra of solid, polymeric ReCl₄ are complicated by its structure, analysis of the closely related and well-defined hexachlororhenate(IV) anion, [ReCl₆]²⁻, provides a foundational understanding. The octahedral [ReCl₆]²⁻ ion serves as an excellent model for the local coordination environment in ReCl₄, which consists of ReCl₆ octahedra.

For an ideal octahedral (Oₕ) geometry, group theory predicts specific vibrational modes that are either Raman or IR active. The key stretching and bending frequencies for the [ReCl₆]²⁻ anion have been extensively studied and are summarized below. These frequencies are indicative of the strength and nature of the Re-Cl bonds.

| Vibrational Mode | Symmetry | Activity | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|---|---|

| ν₁ | A₁g | Raman | 340-350 | Symmetric Re-Cl Stretch |

| ν₂ | E₉ | Raman | 260-270 | Asymmetric Re-Cl Stretch |

| ν₃ | T₁ᵤ | IR | 310-335 | Asymmetric Re-Cl Stretch |

| ν₄ | T₁ᵤ | IR | 160-180 | Cl-Re-Cl Bend |

| ν₅ | T₂₉ | Raman | 150-160 | Cl-Re-Cl Bend |

This table presents typical vibrational frequencies for the [ReCl₆]²⁻ anion, which serves as a model for the local ReCl₆ units in solid ReCl₄.

Studies on derivatives such as cis-[ReCl₄(CH₃CN)₂] have allowed for the specific assignment of Re-Cl stretching frequencies within a complex, further refining the understanding of how the ligand environment affects these vibrational modes. researchgate.net

Electronic Absorption (UV-Visible) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions between d-orbitals of the rhenium ion, which are split by the electrostatic field of the chloride ligands. Rhenium(IV) possesses a 5d³ electronic configuration. In an octahedral ligand field, these three electrons occupy the lower energy t₂g orbitals, resulting in a ⁴A₂g ground state term. libretexts.org Crystal field theory predicts two spin-allowed d-d transitions from this ground state to the excited ⁴T₂g and ⁴T₁g states. libretexts.orgwikipedia.org

The energy of these transitions is directly related to the ligand field splitting parameter (Δₒ or 10Dq). For a third-row transition metal like rhenium, and with a relatively high +4 oxidation state, a large Δₒ is expected, pushing the absorption bands to higher energies. libretexts.orgdacollege.org The electronic spectrum of the [ReCl₆]²⁻ ion in solution and in various salts is well-characterized and displays these expected transitions.

| Transition | Excited State | Observed Energy (cm⁻¹) | Observed Wavelength (nm) |

|---|---|---|---|

| ⁴A₂g → ⁴T₂g | ⁴T₂g | ~14,500 - 15,500 | ~645 - 690 |

| ⁴A₂g → ⁴T₁g | ⁴T₁g | ~21,000 - 22,000 | ~455 - 475 |

This table outlines the principal spin-allowed d-d transitions observed for the [ReCl₆]²⁻ anion, providing insight into the electronic structure of the Re(IV) center.

In addition to these d-d bands, more intense ligand-to-metal charge-transfer (LMCT) bands are observed in the ultraviolet region, arising from the excitation of an electron from a chloride p-orbital to a vacant rhenium t₂g or e₉ orbital.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific probe of both the electronic and local geometric structure. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS). uu.nllibretexts.org

The XANES region of the Re L₃-edge spectrum is particularly sensitive to the oxidation state of the rhenium atom. washington.edu The position of the absorption edge, often referred to as the "white line," shifts to higher energy as the oxidation state increases. Studies on various rhenium chlorides have demonstrated this trend, and the edge position for ReCl₄ is consistent with the formal +4 oxidation state. iaea.org

The EXAFS region provides quantitative information about the local coordination environment, including bond distances and coordination numbers. Analysis of the EXAFS data for rhenium chloride systems confirms the six-coordinate, octahedral environment of the Re(IV) ion. iaea.org

| Parameter | Value | Information Obtained |

|---|---|---|

| Re L₃-Edge Position | Consistent with Re(IV) | Confirms +4 Oxidation State |

| Coordination Number (CN) | 6 | Supports Octahedral Geometry |

| Average Re-Cl Bond Length | ~2.35 Å (235 pm) | Provides precise local geometric data |

This table summarizes key structural parameters for the local environment of Re(IV) in chloride systems as determined by XAS.

Electron Paramagnetic Resonance (EPR) Spectroscopy

With a d³ electronic configuration, the Re(IV) ion is paramagnetic with a total electron spin S = 3/2, making it amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comwikipedia.org EPR provides detailed information on the electronic ground state and its interaction with the local environment. The key parameters derived from an EPR spectrum are the g-tensor and the zero-field splitting (ZFS) parameters (D and E). illinois.edu

The g-tensor describes the effective magnetic moment of the electron spin and its anisotropy reflects the symmetry of the ligand field. For an ideal octahedral complex, an isotropic g-value would be expected. However, the polymeric structure of ReCl₄ and distortions from perfect Oₕ symmetry in its derivatives lead to anisotropy in the g-tensor.

The ZFS describes the splitting of the spin sublevels (Mₛ = ±1/2, ±3/2) in the absence of an external magnetic field, which arises from spin-orbit coupling and the low-symmetry components of the crystal field. researchgate.net The magnitude of the axial (D) and rhombic (E) ZFS parameters provides a sensitive measure of the distortion from cubic symmetry. For Re(IV) systems, a significant ZFS is often observed, indicative of a distorted octahedral environment.

Comprehensive Spectroscopic Investigations of Rhenium Iv Chloride

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. For rhenium tetrachloride, these methods are crucial for analyzing the covalent bonds between rhenium and chlorine and for verifying the absence of impurities, such as oxides.

Far-Infrared Spectroscopy and Analysis of Metal-Chlorine Vibrations

The vibrational modes associated with the rhenium-chlorine bonds in ReCl₄ typically occur in the far-infrared region of the electromagnetic spectrum (< 400 cm⁻¹). These vibrations include both stretching (ν) and bending (δ) motions. The β-polymorph of ReCl₄ possesses a complex polymeric structure where octahedrally coordinated rhenium centers are linked by bridging chloride ligands. wikipedia.org This results in different types of Re-Cl bonds—both terminal and bridging—which are expected to have distinct vibrational frequencies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound/Ion Class |

|---|---|---|

| ν(Re-Cl) asymmetric stretch | 250 - 350 | Hexachlororhenate(IV) salts |

| ν(M-Cl) generic stretch | 418 - 436 | Metal-chloride complexes researchgate.net |

Diagnostic Absence of Specific Vibrational Modes (e.g., Rhenium-Oxygen)

One of the primary applications of IR spectroscopy in the characterization of ReCl₄ is to confirm its purity and the absence of hydrolysis or oxidation products. Rhenium has a strong affinity for oxygen, readily forming species containing the rhenium-oxygen double bond (Re=O), known as the rhenyl group. These Re=O moieties exhibit a very strong and characteristic stretching vibration.

This intense absorption band typically appears in the 900-1030 cm⁻¹ region of the mid-infrared spectrum. The absence of any significant absorption in this range is a critical diagnostic indicator that the ReCl₄ sample is free from oxochloride impurities like rhenium(V) oxytetrachloride (ReOCl₄). Therefore, IR spectroscopy serves as a straightforward and effective quality control method in the synthesis and handling of this compound.

Magnetic Resonance Spectroscopy

Magnetic resonance techniques provide detailed information about the electronic and nuclear environment within a material by probing the magnetic properties of electrons and atomic nuclei.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Rhenium(IV) Systems

Rhenium(IV) possesses a 5d³ electronic configuration, resulting in a total electron spin of S = 3/2. As a paramagnetic species with unpaired electrons, it is EPR active. EPR spectroscopy of Re(IV) systems provides information on the g-factor, zero-field splitting (ZFS), and hyperfine coupling.

For an octahedrally coordinated Re(IV) ion, the g-values are typically isotropic and found to be around g ≈ 1.8-1.9. manchester.ac.uk This deviation from the free-electron g-value (gₑ ≈ 2.0023) is due to significant spin-orbit coupling, a characteristic feature of heavy transition metals like rhenium. illinois.edu In environments with lower than cubic symmetry, which is common, the g-factor becomes anisotropic (gₓ ≠ gᵧ ≠ g₂). Furthermore, the interaction between the electron spin states in the absence of an external magnetic field leads to zero-field splitting (ZFS), which can be quite large for Re(IV) and significantly influences the EPR spectrum. nationalmaglab.org Hyperfine splitting can also be observed due to the coupling of the electron spin with the nuclear spins of the rhenium isotopes ¹⁸⁵Re and ¹⁸⁷Re (both I = 5/2), which would theoretically split each electronic transition into a sextet.

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g-value | ~1.8 - 1.9 | Electronic environment and spin-orbit coupling manchester.ac.uk |

| Hyperfine Coupling (A) | Observable | Interaction between electron spin and Re nuclear spin |

| Zero-Field Splitting (D) | Can be significant | Distortion from ideal octahedral symmetry |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects the interaction between the nuclear quadrupole moment of a nucleus and the local electric field gradient (EFG) at its position. It is particularly useful for studying quadrupolar nuclei like ³⁵Cl (I = 3/2) and ³⁷Cl (I = 3/2). Since NQR does not require an external magnetic field, it directly probes the electronic environment around the nucleus as determined by the chemical bonding and crystal structure.

X-ray Spectroscopic Methods for Oxidation State and Coordination Environment

High-energy spectroscopic techniques using X-rays are powerful tools for directly probing the electronic state and local atomic structure of materials. Methods like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are particularly valuable for characterizing rhenium compounds.

XPS provides a direct measure of the core-level electron binding energies, which are sensitive to the oxidation state of the element. For rhenium, the Re 4f core level is typically analyzed. The binding energy of the Re 4f₇/₂ peak increases with increasing oxidation state. For rhenium(IV), this peak is observed at approximately 42.5 eV. escholarship.org This value is intermediate between that of metallic rhenium (Re⁰) and higher oxidation states like Re(VII) in Re₂O₇, allowing for unambiguous confirmation of the +4 oxidation state in ReCl₄. mpg.de

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide complementary information. The position and features of the absorption edge in a XANES spectrum are also indicative of the oxidation state. Furthermore, analysis of the EXAFS region, which contains oscillations past the absorption edge, can yield precise information about the coordination environment of the rhenium atom, including Re-Cl bond distances and the coordination number. This data can be used to confirm the octahedral coordination of rhenium in the solid-state structure of ReCl₄.

| Chemical State/Compound | Formal Oxidation State | Re 4f₇/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| Re Metal | 0 | ~40.6 | thermofisher.com |

| ReO₂ | +4 | ~42.5 | escholarship.org |

| ReO₃ | +6 | ~44.1 | mpg.de |

| Re₂O₇ | +7 | ~45.4 - 46.9 | mpg.de |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (ReCl₄), XPS provides valuable insights into the oxidation state of the rhenium atoms and the nature of the rhenium-chlorine bonds.

When analyzing rhenium compounds, the binding energies of the core electrons, particularly the Re 4f electrons, are of significant interest. For metallic rhenium, the Re 4f peaks exhibit an asymmetric shape. thermofisher.com However, in its compounds, such as oxides and chlorides, these peaks are expected to be symmetric. thermofisher.com The precise binding energy of the Re 4f₇/₂ peak is indicative of the oxidation state. An increase in the binding energy corresponds to a higher oxidation state of the rhenium atom.

While specific high-resolution XPS spectra for pure ReCl₄ are not widely published in introductory literature, the principles of XPS allow for predictions of its spectral features. The Re 4f spectrum for ReCl₄ is expected to show a doublet, corresponding to the Re 4f₇/₂ and Re 4f₅/₂ spin-orbit components. The separation between these two peaks is consistently around 2.41-2.43 eV. xpsfitting.com The position of the Re 4f₇/₂ peak for Re(IV) would be at a higher binding energy than that for Re(III) but lower than that for Re(V) compounds, reflecting the intermediate +4 oxidation state.

Table 1: Representative Binding Energies for Rhenium Core Levels

| Orbital | Binding Energy (eV) |

|---|---|

| Re 4f₇/₂ | ~40-45 (Varies with chemical state) |

| Re 4f₅/₂ | ~42-47 (Varies with chemical state) |

| Re 4d₅/₂ | ~260 |

| Re 4d₃/₂ | ~274 |

| Re 4p₃/₂ | ~446 |

Note: The binding energies for the 4f orbitals are highly sensitive to the chemical environment and oxidation state of the rhenium atom. The values presented are approximate and serve as a general reference.

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

Extended X-ray Absorption Fine Structure (EXAFS) analysis is a powerful technique for determining the local atomic structure of materials. It provides information on the coordination number, bond distances, and the type of neighboring atoms surrounding a specific element.

For rhenium chlorides, EXAFS studies at the Re L-edges are particularly informative. Analysis of the Re LIII edge EXAFS data for compounds containing rhenium in a +4 oxidation state reveals critical structural parameters. iaea.org Studies on related rhenium chloride systems indicate that for a rhenium atom in an oxidation state of +4 to +4.5, the coordination number is six. iaea.org This is consistent with an octahedral coordination geometry around the central rhenium atom, which is a common arrangement for this ion.

The analysis also yields precise measurements of the average Re-Cl bond length. In such environments, the Re-Cl bond distance has been determined to be approximately 234.6 pm. iaea.org This information is crucial for building a complete picture of the coordination environment of rhenium in this compound. X-ray crystallography of β-ReCl₄ confirms the octahedral coordination of the rhenium centers. wikipedia.org

Table 2: Structural Parameters for Rhenium(IV) Environments from X-ray Absorption Studies

| Parameter | Value |

|---|---|

| Rhenium Oxidation State | +4 |

| Coordination Number | 6 |

Other Advanced Spectroscopic Characterization Techniques

Beyond XPS and EXAFS, other spectroscopic methods are employed to fully characterize this compound and its derivatives. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the bonding and molecular structure of compounds. For instance, the vibrational spectra of complexes derived from ReCl₄, such as cis-tetrachlorodiacetonitrile rhenium(IV), have been studied in detail. researchgate.net A comparison of the IR spectra of different isomers, like the cis and trans forms of [ReCl₄(NCCH₃)₂], allows for their unambiguous identification. researchgate.net

X-ray crystallography is another indispensable technique for the definitive determination of the solid-state structure of this compound. wikipedia.org Crystallographic studies have revealed that ReCl₄ exists in a polymeric structure where rhenium centers are octahedral. wikipedia.org In this structure, pairs of ReO₆ octahedra share faces to form Re₂Cl₉ subunits, which are then linked by bridging chloride ligands. wikipedia.org This analysis has also determined the Re-Re bonding distance to be 2.728 Å. wikipedia.org

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | ReCl₄ |

| Rhenium(V) chloride | ReCl₅ |

| Rhenium(III) chloride | ReCl₃ |

| Antimony trichloride (B1173362) | SbCl₃ |

| Antimony pentachloride | SbCl₅ |

| Tetrachloroethylene (B127269) | C₂Cl₄ |

| Hexachloroethane (B51795) | C₂Cl₆ |

Reaction Chemistry and Mechanistic Pathways of Rhenium Iv Chloride

Redox Reactivity and Interconversion with Other Rhenium Halides

The chemistry of Rhenium(IV) chloride is significantly defined by its redox behavior, readily participating in reactions that alter the +4 oxidation state of the rhenium center. It is situated between the lower oxidation state trichloride (B1173362) (ReCl₃) and the higher oxidation state penta- and hexachlorides (ReCl₅, ReCl₆), making interconversion a central theme of its reactivity. wikipedia.orgwikipedia.org

While rhenium can achieve higher oxidation states, such as +5, +6, and +7, the direct oxidation of Rhenium(IV) chloride is less commonly documented than its reduction or disproportionation. wikipedia.org The existence of stable higher halides like Rhenium(V) chloride and Rhenium(VI) chloride indicates that oxidation of the Re(IV) center is thermodynamically feasible. wikipedia.org However, many reaction conditions that might typically induce oxidation instead lead to disproportionation, where Re(IV) is simultaneously oxidized to Re(V) and reduced to Re(III). acs.orgelectronicsandbooks.com

Rhenium(IV) chloride can be reduced to compounds containing rhenium in lower oxidation states, most notably Re(III). This reduction can be initiated by various reagents, including certain donor ligands. An example of a ligand-induced reduction is the reaction of β-Rhenium(IV) chloride with triphenylphosphine (B44618) (PPh₃) in acetonitrile (B52724). This reaction does not yield a simple adduct but results in the formation of a stable Rhenium(III) complex, trichloro(acetonitrile)bis(triphenylphosphine)rhenium(III), ReCl₃(PPh₃)₂(CH₃CN).

The formation of Rhenium(III) species is also a key feature of the disproportionation of ReCl₄ in solution, where complexes containing the dimeric [Re₂Cl₈]²⁻ anion are common products. acs.orgelectronicsandbooks.com This anion is a hallmark of Rhenium(III) chemistry and features a quadruple metal-metal bond. wikipedia.org

| Reactant | Reducing Agent/Ligand | Solvent | Product | Source |

| β-ReCl₄ | Triphenylphosphine (PPh₃) | Acetonitrile | ReCl₃(PPh₃)₂(CH₃CN) | |

| β-ReCl₄ | Halide Ions / Donor Ligands | Acidified Methanol | Complexes of [Re₂Cl₈]²⁻ | acs.orgelectronicsandbooks.com |

Ligand Substitution and Adduct Formation Reactions

The interaction of Rhenium(IV) chloride with Lewis bases (ligands) can lead to the formation of adducts, though these reactions are often complicated by competing redox pathways. Early studies on a form of ReCl₄ suggested that simple adducts of the type ReCl₄L₂ were not readily isolated; instead, reactions with donors in solvents like methanol or acetone led to disproportionation products. electronicsandbooks.com

However, subsequent research has demonstrated that stable adducts of Rhenium(IV) can be synthesized under specific conditions. The interaction of rhenium pentachloride with acetonitrile, for example, can produce the Rhenium(IV) complex tetrachlorobis(acetonitrile)rhenium(IV), [ReCl₄(CH₃CN)₂]. researchgate.net This complex has been isolated and characterized in both cis and trans isomeric forms. researchgate.net The formation of this adduct indicates that, with suitable ligands and in appropriate solvents, ligand substitution and adduct formation can be favored over disproportionation.

Ligand interactions can also drive redox chemistry, as seen in the reaction with triphenylphosphine, which is more accurately described as a ligand-induced reduction rather than a simple substitution.

Disproportionation Behavior in Solution

A dominant characteristic of Rhenium(IV) chloride's reactivity is its tendency to disproportionate, particularly in solution. acs.orgelectronicsandbooks.com This process involves the simultaneous oxidation and reduction of Re(IV) centers to yield species with higher and lower oxidation states.

In the solid state, thermal decomposition of β-ReCl₄ at 300°C under a nitrogen atmosphere results in disproportionation to Rhenium(III) chloride and Rhenium(V) chloride. wikipedia.org

Thermal Disproportionation of ReCl₄:

The behavior in solution is more complex and has been studied extensively. In coordinating solvents like acidified methanol or acetone, ReCl₄ readily disproportionates into Rhenium(III) and Rhenium(V) species. acs.org This reaction is quite general, and instead of simple Rhenium(IV) complexes, a variety of disproportionation products are isolated. acs.orgelectronicsandbooks.com

Key Products from Disproportionation in Solution:

| Initial Reactant | Conditions | Rhenium(III) Products | Rhenium(V) Products | Source |

|---|---|---|---|---|

| ReCl₄ | Acidified Methanol, Halide Donors | Dimeric complexes, e.g., [Re₂Cl₈]²⁻ | Oxorhenium(V) complexes, e.g., ReOCl₃(PPh₃)₂ | acs.org |

The formation of oxorhenium(V) complexes suggests that the solvent or trace amounts of water can participate in the reaction, providing the oxygen atom for the Re=O bond. acs.org

Elucidation of Reaction Kinetics and Proposed Mechanisms

Detailed kinetic studies on the reactions of Rhenium(IV) chloride are not widely available in the literature. However, mechanistic pathways can be proposed based on the observed products of its characteristic reactions.

The disproportionation reaction in solution likely proceeds through a multi-step mechanism. Given that the solid-state structure of β-ReCl₄ is polymeric, featuring linked Re₂Cl₉ subunits, the initial step in solution is likely the breakdown of this polymer and solvation of rhenium species. wikipedia.org The frequent isolation of dimeric Rhenium(III) products, such as [Re₂Cl₈]²⁻, suggests that a dinuclear Rhenium(IV) intermediate may be involved. acs.org A proposed pathway could involve the formation of a Re(IV)-Re(IV) species in solution, which then undergoes an internal electron transfer to generate a Re(III)-Re(V) intermediate that subsequently yields the final products. The participation of solvent molecules or other ligands is crucial, especially in the formation of stable oxo-rhenium(V) species. acs.org

Coordination Chemistry of Rhenium Iv and Its Derived Complexes

Formation of Discrete Coordination Compounds and Polymeric Structures

Rhenium(IV) demonstrates a strong tendency to form six-coordinate complexes, which can exist as discrete mononuclear units or assemble into extended polymeric structures. The nature of the resulting architecture is heavily influenced by the ligands and reaction conditions.

Discrete Mononuclear Complexes: Rhenium tetrachloride serves as a valuable precursor for a wide array of monomeric octahedral coordination compounds. It readily reacts with various neutral ligands (L) to form complexes with general formulas such as [ReCl₄L₂]. For instance, the reaction of ReCl₄ with acetonitrile (B52724) yields both cis and trans isomers of the discrete molecular complex [ReCl₄(CH₃CN)₂]. researchgate.net In these compounds, the central Re(IV) ion is coordinated by four chloride ions and two nitrogen atoms from the acetonitrile ligands, resulting in a distorted octahedral geometry. researchgate.netmdpi.com Similarly, bidentate chelating ligands like 2,2'-bipyrimidine (B1330215) (bpym) react to form neutral complexes such as [ReCl₄(bpym)]. mdpi.com These discrete units, while individual molecules, often engage in significant intermolecular interactions like halogen bonding (Re-Cl···Cl-Re) and π-stacking in the solid state, leading to the formation of supramolecular frameworks. mdpi.com

Polymeric Structures: The innate structure of β-rhenium tetrachloride is itself polymeric. X-ray crystallography reveals that the solid consists of face-sharing bioctahedra (Re₂Cl₉ units) which are then linked by bridging chloride ligands. wikipedia.org This structure features a notable Re–Re bond distance of 2.728 Å, indicating metal-metal interaction. wikipedia.org This inherent tendency for forming metal-metal bonds and bridging structures is a cornerstone of Re(IV) chemistry.

This inclination extends to the formation of coordination polymers. By employing multifunctional ligands designed to bridge metal centers, extensive networks can be constructed. For example, coordination polymers have been synthesized using octahedral rhenium cluster anions like [Re₆Q₈(CN)₆]⁴⁻ (where Q = S or Se) linked by other metal cations and organic bridging ligands. mdpi.com While these clusters are often based on Re(III), they are redox-active and can contain Re(IV) centers, showcasing the role of rhenium in building robust, multidimensional polymeric materials.

Interactive Table: Examples of Rhenium(IV) Structures

| Compound Formula | Structural Type | Key Features | Reference |

| β-ReCl₄ | Polymeric | Face-sharing Re₂Cl₉ bioctahedra; Re-Re bonding | wikipedia.org |

| cis-[ReCl₄(CH₃CN)₂] | Discrete Mononuclear | Distorted octahedral geometry | researchgate.net |

| [ReCl₄(bpym)] | Discrete Mononuclear | Forms supramolecular framework via halogen bonds | mdpi.com |

| [{Ag(phen)}₄Re₆Q₈(CN)₆] | Polymeric (Layered) | Based on hexanuclear rhenium cluster anions | mdpi.com |

Ligand Design Principles and Their Influence on Coordination Geometry

The geometry of Rhenium(IV) complexes is overwhelmingly six-coordinate and octahedral, though often with some degree of distortion. The principles of ligand design are therefore focused not on fundamentally altering this preference but on fine-tuning the electronic, steric, and supramolecular properties of the resulting complex.

Donor Atom and Chelation: The choice of donor atoms and the chelate effect are primary considerations. Nitrogen-donor ligands, such as bipyridines and phenanthrolines, are commonly used. Bidentate N,N-chelating ligands like 2,2'-bipyrimidine enforce a cis arrangement of the donor atoms in the octahedral sphere. mdpi.com The rigidity and electronic properties of the ligand backbone (e.g., conjugated π-systems) are crucial. Ligands with conjugated aromatic systems can influence the electronic structure and photophysical properties of the complex. nih.gov

Steric Effects: The steric bulk of a ligand plays a significant role in the architecture of the complex. Large, bulky ligands can effectively isolate the metal centers from one another in the solid state. For example, in the complex (NBu₄)₂[ReBr₄(ox)], the large tetra-n-butylammonium cations surround the [ReBr₄(ox)]²⁻ anion, preventing close intermolecular contacts and leading to a structure of discrete, well-separated anionic units. acs.org Conversely, smaller, rigid bridging ligands like pyrazine (B50134) or 4,4'-bipyridine (B149096) are intentionally used to link metal centers, facilitating the formation of dinuclear species or coordination polymers. mdpi.com

Electronic Tuning: Ligands are designed to modulate the electronic properties of the metal center. Strong σ-donating ligands can increase the electron density on the rhenium, while π-accepting ligands can delocalize it. This tuning is critical for applications in catalysis and materials science. nih.gov The replacement of one ligand with another, known as a ligand exchange reaction, is a fundamental tool for synthesizing a variety of complexes from a common precursor. chemguide.co.uk For instance, the water ligands in an aquated complex can be substituted by halides or other organic ligands.

The interplay of these design principles—chelation, steric hindrance, and electronic effects—allows for the rational synthesis of Rhenium(IV) complexes with tailored geometries and properties, almost invariably based on a distorted octahedral coordination sphere.

Electronic Configuration of Rhenium(IV) and its Impact on Complex Stability

The chemical behavior and stability of Rhenium(IV) complexes are fundamentally rooted in its electronic structure. Rhenium is a Group 7 transition metal with a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁵ 6s². In the +4 oxidation state, it loses four electrons to achieve a d³ configuration.

This d³ configuration is particularly significant in the context of an octahedral ligand environment, as explained by Ligand Field Theory. In an octahedral field, the five degenerate d-orbitals split into two distinct energy levels: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g). For a d³ ion like Re(IV), the three valence electrons occupy the three t₂g orbitals individually with parallel spins, according to Hund's rule.

This (t₂g)³(e_g)⁰ configuration confers a substantial amount of Ligand Field Stabilization Energy (LFSE) . The LFSE is calculated as the net energy decrease of the electrons relative to the average energy (barycenter) of the d-orbitals in a hypothetical spherical field. libretexts.orgbyjus.com Each electron in a t₂g orbital contributes -0.4 Δₒ to the stability, where Δₒ is the ligand field splitting energy.

LFSE for d³ (octahedral): LFSE = (3 × -0.4 Δₒ) + (0 × +0.6 Δₒ) = -1.2 Δₒ

This large, favorable LFSE explains the pronounced stability of octahedral Rhenium(IV) complexes. alchemyst.co.uk The half-filled t₂g subshell is an energetically favorable arrangement, making the complexes relatively inert to substitution reactions. This stability is a key reason why six-coordinate octahedral geometry dominates the coordination chemistry of Rhenium(IV). Furthermore, because there are no electrons in the higher-energy e_g orbitals, which point directly at the ligands, the ionic radius is contracted, leading to stronger metal-ligand bonds.

Interactive Table: Ligand Field Stabilization Energy (LFSE) for d³ Configuration

| Configuration | Geometry | t₂g Electrons | e_g Electrons | LFSE Calculation | Result |

| d³ | Octahedral | 3 | 0 | (3 × -0.4 Δₒ) | -1.2 Δₒ |

Synthesis and Characterization of Rhenium(IV) Dinuclear and Cluster Complexes

Building upon the fundamental coordination chemistry of mononuclear species, Rhenium(IV) is a key component in a rich variety of multinuclear complexes, including dinuclear species and larger clusters. These structures often feature direct metal-metal bonds or are held together by bridging ligands.

Dinuclear Complexes: Dinuclear Rhenium(IV) complexes can be synthesized through various routes. Often, they are formed via self-assembly reactions where bridging ligands link two rhenium centers. While many dinuclear rhenium complexes feature Re(I), the principles are applicable to Re(IV). worktribe.comnih.govdcu.ie For instance, macrocyclic ligands have been used to create dinuclear Re(IV) structures, such as [L₂Re₂(μ-O)₂Cl₂]²⁺, where two LReCl units are bridged by oxo ligands. epa.gov These compounds are typically characterized by a combination of single-crystal X-ray diffraction to determine the precise molecular structure and the Re-Re distance, along with spectroscopic methods (IR, Raman) and magnetic susceptibility measurements to probe the electronic communication between the metal centers.

Cluster Complexes: Rhenium has a pronounced tendency to form metal-atom clusters, and Re(IV) is integral to this chemistry. The polymeric structure of β-ReCl₄ itself can be viewed as a 1D cluster, with its repeating Re-Re bonded units. wikipedia.org

More discrete and complex cluster compounds are also well-established. A significant class involves tetranuclear rhenium chalcogenide clusters with a {Re₄Q₄}⁸⁺ (Q = S, Se) cubane-type core, where the rhenium atoms are in the +4 oxidation state. researchgate.net These clusters can be synthesized as molecular complexes, linked into dimers, or assembled into extended polymeric networks.

Another major family of rhenium clusters is based on the octahedral {Re₆Q₈}²⁺ (Q = S, Se) core. digitellinc.comresearchgate.netresearchgate.net While the rhenium in the stable core is formally Re(III), these clusters are redox-active and can be oxidized to include Re(IV) centers, forming a mixed-valence Re(III)₅Re(IV) state. nih.gov The synthesis of these clusters often starts from halide precursors and involves high-temperature solid-state reactions or reactions in molten ligands. mdpi.com Characterization is comprehensive, relying on:

Spectroscopy (IR, UV-Vis): To confirm the presence of specific ligands and study the electronic transitions within the cluster.

Electrochemistry (Cyclic Voltammetry): To investigate the redox properties of the cluster core and the influence of the coordinated ligands. nih.gov

Elemental Analysis and Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the final product. nih.gov

These characterization methods provide a complete picture of the structure, bonding, and electronic properties of these complex multinuclear Rhenium(IV) systems.

Rhenium Iv Chloride in Advanced Materials Science

Precursor Role in the Synthesis of Nanostructured Rhenium Materials

Rhenium tetrachloride serves as a potential starting material for the creation of rhenium-based nanomaterials, including nanocrystalline rhenium metal and carbon-metallic nanocomposites. The reactivity of the rhenium-chlorine bond allows for its transformation into metallic rhenium or its incorporation into composite structures under specific reaction conditions.

Development of Nanocrystalline Rhenium Metal

The synthesis of nanocrystalline rhenium metal is of significant interest due to the unique properties of rhenium, such as its high melting point and excellent catalytic activity, which can be further enhanced at the nanoscale. While the thermal decomposition of ammonium hexahalorhenate(IV) salts, (NH₄)₂ReX₆ (where X = Cl, Br, I), in an inert atmosphere is a known method for producing nanocrystalline rhenium metal osti.gov, the direct use of this compound for this purpose is less common. However, the reduction of rhenium chlorides is a fundamental approach to obtaining the pure metal.

The process would theoretically involve the reduction of ReCl₄ using a potent reducing agent under controlled temperature and atmospheric conditions to promote the formation of metallic rhenium nanoparticles. The choice of reducing agent and reaction parameters would be critical in controlling the particle size and morphology of the resulting nanocrystalline metal.

Table 1: Comparison of Precursors for Nanocrystalline Rhenium Synthesis

| Precursor | Synthesis Method | Resulting Material | Reference |

|---|---|---|---|

| (NH₄)₂ReX₆ | Thermal Decomposition | Nanocrystalline Re metal | osti.gov |

| Rhenium Trichloride (B1173362) | Reduction with Sodium Borohydride | Ultrasmall Rhenium Nanoparticles | researchgate.net |

Fabrication of Carbon-Metallic Nanocomposites

Carbon-metallic nanocomposites, particularly those involving carbon nanotubes (CNTs), are prized for their combined properties of high electrical conductivity, mechanical strength, and catalytic activity. The fabrication of rhenium-carbon nanocomposites often involves the impregnation of a carbon support with a rhenium precursor, followed by a reduction step. nih.gov While precursors like ammonium perrhenate (NH₄ReO₄) are commonly used for this purpose nih.gov, this compound can also be considered as a viable precursor.

The process would involve dispersing CNTs in a solution containing ReCl₄, allowing the rhenium salt to adsorb onto the carbon surface. Subsequent thermal treatment in a reducing atmosphere would convert the adsorbed ReCl₄ into metallic rhenium nanoparticles anchored on the CNTs. The interaction between the rhenium precursor and the functional groups on the CNT surface plays a crucial role in the uniform dispersion and size of the resulting nanoparticles.

Integration into Functional Materials with Tunable Properties

The integration of rhenium into various material matrices can impart novel or enhanced functionalities, such as catalytic, electronic, and optical properties. Doping of transition metal dichalcogenides (TMDs) like MoS₂ with rhenium has been shown to tune their electronic and photonic properties. researchgate.netarxiv.orgresearchgate.net While organometallic precursors are often employed for this purpose in techniques like metal-organic chemical vapor deposition (MOCVD) researchgate.net, the use of inorganic precursors like this compound could offer an alternative route.

The introduction of ReCl₄ during the synthesis of a host material could lead to the incorporation of rhenium atoms into the material's lattice. The concentration and distribution of the dopant can be controlled by the synthesis parameters, thereby allowing for the tuning of the material's properties. For example, rhenium doping can introduce charge carriers and create defect states, which can significantly alter the electrical conductivity and photoluminescence of the material. researchgate.netarxiv.org

Exploration for Novel Sensing Applications

The unique electronic and catalytic properties of rhenium and its compounds make them promising candidates for chemical sensing applications. Rhenium-based nanocomposites, for instance, have been explored for the detection of gases. The high surface area of nanostructured materials, combined with the catalytic activity of rhenium, can lead to enhanced sensitivity and selectivity in gas sensors.

While direct applications of this compound in sensor fabrication are not widely reported, its potential as a precursor for creating the active sensing material is noteworthy. For instance, ReCl₄ could be used to synthesize rhenium nanoparticles or thin films that form the sensing element of a device. The interaction of analyte molecules with the rhenium-based material would induce a measurable change in an electrical or optical signal. The development of such sensors would require a detailed understanding of the interaction between the target analyte and the this compound-derived material.

Theoretical and Computational Chemistry of Rhenium Iv Chloride

The study of rhenium(IV) chloride and related Re(IV) systems through theoretical and computational chemistry provides profound insights into their electronic structure, bonding, and potential reactivity. These methods complement experimental data, offering a molecular-level understanding that is often inaccessible through measurement alone.

Emerging Research Directions and Future Prospects for Rhenium Iv Chloride Studies

Exploration of Novel Synthetic Pathways and Undiscovered Polymorphs

Current research is actively seeking to expand the synthetic toolkit for Rhenium(IV) chloride beyond traditional high-temperature methods. The established routes to ReCl4 involve the comproportionation of rhenium(V) chloride (ReCl5) and rhenium(III) chloride (Re3Cl9) or the reduction of ReCl5 with reagents like antimony trichloride (B1173362) or tetrachloroethylene (B127269). wikipedia.orgrsc.org While effective, these methods can be energy-intensive and may limit control over the final product's structure.

Future explorations are focused on developing lower-temperature, solution-based pathways and employing techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). These methods could offer more precise control over the material's morphology and potentially lead to the synthesis of thin films or nanostructures for electronic applications.

A significant frontier in ReCl4 research is the discovery and characterization of new polymorphs. To date, two polymorphs are known, with the β-form being well-characterized. wikipedia.org Evidence for a potential third polymorph (γ-ReCl4) has been reported, suggesting that other crystalline forms may be accessible under different synthetic conditions. wikipedia.org Researchers are now exploring high-pressure and high-temperature syntheses, analogous to methods used to create novel rhenium nitrides, to access previously undiscovered polymorphs. aps.org Each new polymorph could exhibit unique electronic, magnetic, and catalytic properties, opening up new avenues for technological applications.

| Method | Reactants | Conditions | Notes |

| Comproportionation | Rhenium(V) chloride (ReCl5), Rhenium(III) chloride (Re3Cl9) | High Temperature | A common solid-state reaction. wikipedia.org |

| Reduction | Rhenium(V) chloride (ReCl5), Antimony trichloride (SbCl3) | Elevated Temperature | Involves a redox reaction. wikipedia.org |

| Reduction | Rhenium(V) chloride (ReCl5), Tetrachloroethylene (C2Cl4) | 120 °C | A milder reductive route. wikipedia.orgrsc.org |

| Future: CVD/ALD | Volatile Rhenium Precursors | Controlled Temperature/Pressure | Potential for thin-film and nanoscale synthesis. |

| Future: High-Pressure | Re + Cl2 or other precursors | High Pressure / High Temperature | Exploration for novel, dense polymorphs. aps.orgnih.gov |

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the formation and transformation of Rhenium(IV) chloride requires analytical techniques that can monitor reactions in real-time. Traditional ex-situ characterization, where the product is analyzed after the reaction is complete, provides limited insight into reaction mechanisms, transient intermediates, and the crystallization pathways of different polymorphs.

The future of ReCl4 research lies in the application of advanced in-situ and operando spectroscopic and diffraction techniques. hideninc.comnih.gov These methods allow for the direct observation of the chemical and structural evolution of materials under actual reaction conditions. wikipedia.orgmt.com

Key techniques being integrated into rhenium chemistry include:

In-situ Raman and Infrared (IR) Spectroscopy: These vibrational techniques can track changes in chemical bonding during the synthesis of ReCl4, identifying key intermediates and monitoring the conversion of precursors. lehigh.edumt.comspectroscopyonline.com

In-situ X-ray Diffraction (XRD): By performing XRD measurements as a reaction proceeds, researchers can identify the initial formation of crystalline phases, observe phase transitions between polymorphs, and understand how reaction parameters influence the final crystal structure.

In-situ X-ray Absorption Spectroscopy (XAS): XAS is highly sensitive to the local coordination environment and oxidation state of the rhenium atoms. This technique can provide detailed electronic and structural information about the Re(IV) center as it forms from precursors with different oxidation states (e.g., Re(V) or Re(III)).

By combining these in-situ methods, a comprehensive picture of the reaction landscape can be developed, enabling more precise control over the synthesis of specific ReCl4 polymorphs with desired properties. znaturforsch.com

Development of Highly Selective and Sustainable Rhenium(IV)-Based Catalysts

While various rhenium compounds, such as oxides and sulfides, are known for their catalytic activity, the specific potential of Rhenium(IV) chloride as a catalyst or catalyst precursor is an emerging area of intense investigation. metalstek.commdpi.com The unique electronic configuration of the Re(IV) ion makes it a compelling candidate for catalyzing a range of organic transformations.

Future research is directed towards developing highly selective and sustainable catalysts derived from ReCl4. A key strategy involves heterogenizing the Re(IV) species by supporting it on high-surface-area materials like porous carbons, zeolites, or metal-organic frameworks (MOFs). This approach aims to create stable, recyclable catalysts that prevent metal leaching and improve process efficiency.

Potential catalytic applications for Re(IV)-based systems include:

Selective Hydrogenation: Rhenium catalysts are known for their ability to hydrogenate carboxylic acids, esters, and other functional groups. rsc.orgmdpi.com Research into Re(IV) systems focuses on achieving high selectivity, for instance, reducing a specific functional group in a complex molecule without affecting others. chemrxiv.orgresearchgate.netchemrxiv.org

Oxidation Reactions: The ability of rhenium to cycle through multiple oxidation states makes it suitable for oxidation catalysis. acs.org Re(IV)-based catalysts are being explored for the selective oxidation of alcohols and hydrocarbons under milder, more sustainable conditions.

Olefin Metathesis: Rhenium compounds were among the first catalysts used for olefin metathesis. wikipedia.org Modern research aims to develop well-defined, single-site Re(IV) catalysts that offer greater control over this powerful carbon-carbon bond-forming reaction.

The development of these catalysts aligns with the principles of green chemistry, aiming to reduce waste and energy consumption in the production of fine chemicals and pharmaceuticals. molymet.com

Rational Design of New Rhenium(IV)-Containing Functional Materials

Beyond catalysis, the intrinsic properties of the Rhenium(IV) ion are being harnessed to create novel functional materials through rational design. This approach involves the deliberate selection of molecular building blocks to assemble materials with targeted magnetic, electronic, or optical properties.

A prominent example is the development of Rhenium(IV)-based single-molecule magnets (SMMs) . acs.orgnih.gov These are individual molecules that can behave as tiny magnets. The significant magnetic anisotropy of the Re(IV) ion (a 5d³ ion) makes it an excellent candidate for SMMs. mdpi.com By coordinating ReCl4 with specific organic ligands (e.g., oxalates, bipyrimidines), researchers can create discrete molecular complexes where the Re(IV) centers are magnetically isolated. nih.govresearchgate.net This isolation allows the intrinsic magnetic properties of the individual ion to be observed, a key requirement for applications in high-density data storage and quantum computing.

The design principles for these materials involve:

Ligand Field Control: Selecting ligands that create a specific coordination geometry around the Re(IV) ion to maximize its magnetic anisotropy.

Intermolecular Isolation: Using bulky ligands to prevent magnetic interactions between adjacent rhenium complexes, ensuring true single-molecule behavior. acs.orgresearchgate.net

Future work will expand this concept to other functional materials. By incorporating ReCl4 into conductive polymers or framework structures, it may be possible to create materials with unique optoelectronic properties or sensors. The versatility of rhenium's oxidation states and coordination chemistry provides a rich platform for the design of next-generation materials. mdpi.comnih.gov

Interdisciplinary Research Bridging Inorganic Chemistry and Materials Science

The future prospects for Rhenium(IV) chloride are fundamentally interdisciplinary, lying at the intersection of inorganic chemistry, materials science, physics, and engineering. albmaterials.com The synthesis of new ReCl4 polymorphs and coordination complexes is a challenge in fundamental inorganic chemistry, but the motivation is often driven by the search for new materials with advanced properties. mdpi.com

This collaborative approach is essential for progress:

Chemists focus on designing and executing novel synthetic routes and characterizing the molecular structure of new Re(IV) compounds. nih.gov

Materials Scientists investigate the bulk properties of these new materials, such as their thermal stability, mechanical strength, and performance in devices. albmaterials.com

Physicists perform detailed measurements and theoretical calculations to understand the underlying magnetic and electronic phenomena. aps.org

Engineers explore the integration of these materials into practical applications, from catalytic reactors to electronic components and aerospace alloys. elementum3d.com

This synergy is creating a virtuous cycle where the needs of materials science inspire new directions in fundamental chemistry, and discoveries in chemistry provide the building blocks for technological innovation. The ongoing exploration of Rhenium(IV) chloride and its derivatives is a testament to how interdisciplinary research can drive scientific advancement and uncover the potential of under-explored chemical compounds. znaturforsch.comalbmaterials.com

Q & A

Q. What are the established methods for synthesizing β-rhenium tetrachloride (ReCl₄), and how can purity be ensured?

β-ReCl₄ can be synthesized via three primary routes: (1) thermal decomposition of rhenium pentachloride (ReCl₅) in a nitrogen atmosphere at 375°C, (2) reaction of rhenium dioxide hydrate with thiyl chloride, or (3) controlled oxidation of lower chlorides. Purity is validated through neutron activation analysis to determine the Re:Cl ratio and X-ray powder diffraction to confirm crystallinity . Air sensitivity requires inert-atmosphere handling to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity of rhenium tetrachloride?

X-ray diffraction (XRD) is essential for crystallographic validation, while infrared (IR) spectroscopy identifies vibrational modes of Re-Cl bonds. Magnetic susceptibility measurements (e.g., Curie-Weiss law analysis) provide insights into electronic structure and potential cluster formations .

Q. How can researchers address discrepancies in historical reports of this compound’s composition?

Early misidentification (e.g., confusion with ReCl₃) arose from inconsistent synthesis protocols and limited characterization tools. Modern studies reconcile contradictions by cross-referencing elemental analysis (e.g., neutron activation), magnetic data, and XRD patterns with computational models .

Advanced Research Questions

Q. What computational approaches resolve controversies surrounding this compound’s magnetic behavior and structure?

Molecular orbital (MO) calculations predict electron configurations in proposed trimeric clusters (Re₃Cl₁₂). For example, MO theory explains the observed µeff = 1.55 B.M. per Re atom by modeling unpairing of d-electrons in a triangular Re₃ unit. Temperature-dependent susceptibility data are refined by subtracting paramagnetic contributions to isolate cluster-specific behavior .

Q. How do thermal decomposition pathways of ReCl₅ influence the yield and stability of ReCl₄?

Decomposition of ReCl₅ under inert gas at 375°C produces ReCl₄, but minor variations in temperature or gas flow rates can lead to side products (e.g., ReCl₃ or oxychlorides). Thermogravimetric analysis (TGA) and mass spectrometry monitor intermediate phases, while quenching techniques stabilize the tetrachloride .

Q. What protocols ensure reproducibility in synthesizing air-sensitive this compound?

Strict inert-atmosphere protocols (glovebox/Schlenk line) are mandatory. Reaction vessels must be pre-dried, and reagents purified (e.g., sublimation of ReCl₅). Post-synthesis handling requires hermetic sealing in quartz ampoules or storage under anhydrous solvents .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to validate this compound’s non-stoichiometric phases?

Combine elemental analysis (e.g., inductively coupled plasma mass spectrometry, ICP-MS) with XRD to detect off-stoichiometric phases. Pair these with density functional theory (DFT) simulations to predict stability ranges for ReCl₄₊ₓ variants .

Q. What strategies mitigate challenges in interpreting magnetic susceptibility data for ReCl₄?

Use SQUID magnetometry across a wide temperature range (e.g., 2–300 K) to distinguish intrinsic paramagnetism from impurity contributions. Data should be fitted to multiple models (e.g., Curie-Weiss, Van Vleck) and cross-checked with spectroscopic results .

Contradictions and Literature Gaps

Q. Why do historical reports of ReCl₄’s magnetic moment conflict with modern studies?

Early studies lacked corrections for temperature-independent paramagnetism (TIP) and impurity phases. Reanalysis using TIP-subtracted data and high-purity samples aligns µeff values with theoretical predictions for trimeric clusters .

What unresolved questions persist regarding this compound’s reactivity with Lewis bases?

Limited data exist on ReCl₄’s coordination chemistry. Systematic studies using donor ligands (e.g., PR₃, CO) under controlled conditions could elucidate its redox behavior and potential for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.